molecular formula C7H8N2O2 B1384273 N',4-dihydroxybenzenecarboximidamide CAS No. 49787-00-0

N',4-dihydroxybenzenecarboximidamide

Cat. No. B1384273
CAS RN: 49787-00-0
M. Wt: 152.15 g/mol
InChI Key: YJFXWNSNMVKGNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N’,4-dihydroxybenzenecarboximidamide involves heating the compound WX028-2 with acetic anhydride at 120°C for 10 hours . Another method involves the reaction of 4-cyanophenol with hydroxylamine hydrochloride and sodium carbonate in ethanol at 80°C for 6 hours .

Scientific Research Applications

Environmental Applications

N',4-dihydroxybenzenecarboximidamide derivatives have applications in environmental science, particularly in water treatment. For instance, a study by Zhang et al. (2019) on N-[4-morpholinecarboximidamidoyl]carboximidamidoylmethylated polyphenylene sulfide (MCMPPS) highlights its utility in removing heavy metal ions from water. MCMPPS demonstrated remarkable chemical stability under various conditions and showed efficient adsorption capacities for various heavy metal ions, suggesting its potential application in water purification processes (Zhang, Sheng, Su, & Xu, 2019).

Biosensing and Bioelectronics

In biosensing, N',4-dihydroxybenzenecarboximidamide derivatives have been employed in the development of sensitive biosensors. Karimi-Maleh et al. (2014) developed a biosensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This study demonstrated the potential of these derivatives in creating high-sensitive biosensors for detecting specific biomolecules (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Antibacterial Agents

In the field of pharmacology, research by Abbasi et al. (2016) explored the antibacterial potential of some N-substituted sulfonamides bearing a benzodioxane moiety, synthesized using N',4-dihydroxybenzenecarboximidamide derivatives. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, suggesting their significance in developing new antibacterial agents (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).

Material Science

In material science, derivatives of N',4-dihydroxybenzenecarboximidamide have been used to develop advanced materials with unique properties. For instance, Liaw et al. (1996) synthesized polyimides using a novel diamine, demonstrating their application in creating materials with high tensile strength and thermal stability. This research underlines the versatility of N',4-dihydroxybenzenecarboximidamide derivatives in synthesizing high-performance polymers for various industrial applications (Liaw & Liaw, 1996).

Chemical Synthesis

In chemical synthesis, derivatives of N',4-dihydroxybenzenecarboximidamide are employed in synthesizing various organic compounds. Yue (2009) discussed the synthesis of 1-n-pentyl-3,5-dihydroxybenzene, highlighting its importance in synthesizing cannabinoids for various medical applications. This demonstrates the role of N',4-dihydroxybenzenecarboximidamide derivatives in facilitating the synthesis of complex organic compounds with significant medical applications (Yue, 2009).

properties

IUPAC Name

N',4-dihydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFXWNSNMVKGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422344
Record name 4,N-Dihydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',4-dihydroxybenzenecarboximidamide

CAS RN

49787-00-0
Record name N-hydroxy 4-hydroxybenzamidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=726164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,N-Dihydroxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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